Chemical and Physical Properties of Potassium 2-Cyclopropyl-2-oxoacetate: A Comprehensive Guide for Advanced Organic Synthesis and Drug Development
Chemical and Physical Properties of Potassium 2-Cyclopropyl-2-oxoacetate: A Comprehensive Guide for Advanced Organic Synthesis and Drug Development
Executive Summary
In the landscape of modern medicinal chemistry and advanced organic synthesis, Potassium 2-cyclopropyl-2-oxoacetate (CAS: 56512-18-6) has emerged as a highly versatile and structurally critical synthon. As the potassium salt of an α-keto acid, it provides a dual-reactive profile: an electrophilic carbonyl center primed for nucleophilic attack or radical formation, and a carboxylate moiety ready for coupling or esterification.
Crucially, the cyclopropyl ring imparts unique conformational rigidity, increased lipophilicity, and metabolic stability to downstream target molecules. This guide provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic roles in drug development (such as in Bruton's Tyrosine Kinase inhibitors and antineoplastic agents), and field-proven synthetic protocols.
Physicochemical and Structural Profiling
To effectively utilize Potassium 2-cyclopropyl-2-oxoacetate in complex synthetic workflows, one must understand its baseline physical and chemical properties. The salt form ensures higher stability and easier handling compared to its highly reactive free-acid counterpart.
Table 1: Quantitative Physicochemical Data
| Property | Value | Clinical/Synthetic Significance |
| CAS Number | 56512-18-6[1] | Standard identifier for procurement and regulatory tracking. |
| Molecular Formula | C5H5KO3[1] | Dictates stoichiometric calculations in coupling reactions. |
| Molecular Weight | 152.19 g/mol [1] | Essential for precise molarity in catalytic workflows. |
| SMILES | C1CC1C(=O)C(=O)[O-].[K+][2] | Highlights the adjacent keto and carboxylate functional groups. |
| InChIKey | BIHOEOFKAILDIR-UHFFFAOYSA-M[1] | Unique structural hash for cheminformatics databases. |
| Monoisotopic Mass | 114.03169 Da (Free Acid)[2] | Critical for LC-MS/MS identification of the active moiety. |
| Physical Form | Solid (≥90% Purity)[1] | Facilitates long-term storage and precise gravimetric handling. |
Mechanistic Applications in Drug Discovery
Synthesis of Antineoplastic Shikonin Derivatives
Shikonin is a naturally occurring naphthoquinone with known anticancer properties, but its clinical utility is often limited by toxicity and rapid metabolism. By functionalizing shikonin with 2-cyclopropyl-2-oxoacetate, researchers have developed novel derivatives with significantly enhanced pharmacological profiles[3].
Mechanistic Causality: The introduction of the cyclopropyl-α-keto moiety alters the lipophilicity and steric bulk of the molecule. In vitro pharmacological investigations (including ApoToxGlo™ Triplex and LDH assays) reveal that the resulting derivative, (R)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl 2-cyclopropyl-2-oxoacetate, acts as a potent apoptosis inducer. It selectively reduces melanoma cell populations in the G1 phase while triggering a compensatory increase in the G2/M phase, all while maintaining cell membrane integrity[3].
Bruton's Tyrosine Kinase (BTK) Inhibitors
Potassium 2-cyclopropyl-2-oxoacetate is also utilized as a foundational building block in the synthesis of multi-fluoro-substituted pyrazolopyrimidines, which act as highly selective BTK inhibitors[4]. Mechanistic Causality: The cyclopropyl group is specifically chosen to occupy narrow, hydrophobic specificity pockets within the BTK active site. The α-keto acid portion is cyclized during synthesis to form the core heterocyclic scaffold, ultimately yielding compounds with superior pharmacokinetic properties and off-target selectivity[4].
Advanced Synthetic Workflows & Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints for intermediate verification.
Protocol 1: Synthesis of Shikonin 2-Cyclopropyl-2-oxoacetate via Steglich Esterification
This workflow details the coupling of the cyclopropyl-α-keto acid to the sterically hindered hydroxyl group of shikonin[3].
Caption: Workflow for synthesizing antineoplastic shikonin derivatives via Steglich esterification.
Step-by-Step Methodology:
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Acidification & Extraction: Dissolve Potassium 2-cyclopropyl-2-oxoacetate in deionized water. Slowly acidify the solution to pH 2 using 1M HCl. Extract the aqueous layer three times with ethyl acetate to isolate the free 2-cyclopropyl-2-oxoacetic acid. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Carboxylic Acid Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 0.15 mmol of the free acid in anhydrous CH₂Cl₂. Add 0.22 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) and 50 µmol of 4-Dimethylaminopyridine (DMAP). Stir for 15 minutes. Causality: DCC forms a highly reactive O-acylisourea intermediate, while DMAP acts as a nucleophilic catalyst to prevent side-reactions and facilitate transfer to the hindered alcohol.
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Esterification: Add 0.1 mmol of Shikonin to the activated mixture. Shield the reaction from light (due to the photosensitivity of shikonin) and stir at room temperature for 15 hours[3].
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Filtration: Filter the crude reaction mixture over a pad consisting of 3 mm silica and 2 mm Celite to remove the insoluble dicyclohexylurea (DCU) byproduct. Elute with a gradient of petroleum ether/CH₂Cl₂ (1:0 to 1:2).
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Purification: Concentrate the filtrate and purify via flash column chromatography on silica gel, followed by preparative TLC (cyclohexane/CH₂Cl₂ = 2:1) to yield the pure derivative (approx. 45% yield)[3].
Protocol 2: Visible Light Photoredox-Catalyzed Reductive Dimerization
α-Ketoesters derived from Potassium 2-cyclopropyl-2-oxoacetate can undergo highly efficient reductive dimerization to form complex tartaric acid derivatives[5].
Caption: Photoredox-catalyzed reductive dimerization pathway of α-ketoesters.
Step-by-Step Methodology:
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Substrate Preparation: Convert the potassium salt to methyl 2-cyclopropyl-2-oxoacetate using standard esterification techniques (e.g., MeI in DMF).
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Reaction Assembly: In a Schlenk tube, dissolve the α-ketoester (0.1 M) in a degassed THF/H₂O solvent mixture. Add the chosen photoredox catalyst (e.g., an Iridium or Ruthenium polypyridyl complex) and a sacrificial electron donor (such as Hantzsch ester).
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Irradiation: Irradiate the mixture with blue LEDs (λ = 450 nm) at room temperature. Causality: Visible light excites the photocatalyst, which transfers a single electron to the α-ketoester, generating a ketyl radical. Notably, the cyclopropyl ring remains completely intact because the radical dimerization kinetics outcompete the potential ring-opening of the cyclopropylcarbinyl-type radical[5].
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Isolation: After complete consumption of the starting material (approx. 12-24 hours), dilute with CH₂Cl₂, wash with brine, dry, and purify via silica gel chromatography to isolate the diastereomeric mixture of dimethyl 2,3-dicyclopropyl tartrate (yields typically range from 80 to 92%)[5].
Analytical Characterization
Validating the integrity of Potassium 2-cyclopropyl-2-oxoacetate and its derivatives requires robust analytical techniques:
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Mass Spectrometry (ESI-MS): For the free acid form, negative ion mode typically yields an [M-H]- peak at m/z 113.02441. In positive mode, the potassium adduct [M+K]+ is observed at m/z 152.99485[2].
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NMR Spectroscopy: The cyclopropyl protons are highly diagnostic. In ¹H NMR (CDCl₃), the methine proton of the cyclopropyl ring typically appears as a multiplet around δ 2.70–2.80 ppm, while the methylene protons appear as complex multiplets between δ 1.15 and 1.30 ppm[5].
Safety, Handling, and Storage
As with all reactive synthons, strict adherence to safety protocols is mandatory.
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Hazard Classification: The compound triggers GHS Warning signals. It is classified as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332)[1].
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Handling Precautions: Always manipulate the powder in a certified fume hood to avoid inhalation of dust (P261). Wear appropriate nitrile gloves and protective eyewear (P280)[1].
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Storage: Store in a cool, dry place in a tightly sealed container (P402 + P404). Protect from prolonged exposure to moisture, as the potassium salt is highly hygroscopic.
References
-
Title: Potassium 2-cyclopropyl-2-oxoacetate (C5H6O3) Source: PubChemLite (Université du Luxembourg) URL: [Link]
- Title: US10300066B2 - Polyfluorinated compounds acting as bruton tyrosine kinase inhibitors Source: Google Patents URL
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Title: Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters Source: ACS Omega URL: [Link]
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Title: Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives Source: PMC (National Institutes of Health) URL: [Link]
Sources
- 1. potassium 2-cyclopropyl-2-oxoacetate | 56512-18-6 [sigmaaldrich.com]
- 2. PubChemLite - Potassium 2-cyclopropyl-2-oxoacetate (C5H6O3) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10300066B2 - Polyfluorinated compounds acting as bruton tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
